![molecular formula C11H9NO3S B1455951 Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate CAS No. 20474-55-9](/img/structure/B1455951.png)
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms. In this case, the ring structure contains both carbon and sulfur atoms .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aldehydes . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide .Scientific Research Applications
Anticonvulsant Activity
Compounds derived from benzothiazole, such as Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, have been studied for their potential in treating epilepsy. The anticonvulsant activity is assessed using tests like the 6 Hz psychomotor seizure test. These compounds have shown promising results in providing protection against seizures in animal models .
Neurotoxicity Studies
The neurotoxic effects of benzothiazole derivatives are also a significant area of research. Understanding the neurotoxic profile of these compounds is crucial for developing safer anticonvulsant medications .
Pharmacokinetic Predictions
Computational studies are conducted to calculate the pharmacophore pattern and predict the pharmacokinetic properties of benzothiazole derivatives. This helps in understanding how the compound behaves in the body, including its absorption, distribution, metabolism, and excretion .
Molecular Docking Studies
Benzothiazole compounds are subjected to molecular docking studies to explore their binding properties with molecular targets related to epilepsy, such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchangers. This aids in the design of compounds with better efficacy and fewer side effects .
Antioxidant Potential
Some benzothiazole derivatives have been synthesized and evaluated for their antioxidant potential. These compounds are compared with standard antioxidants like ascorbic acid to determine their scavenging potential .
Synthesis of Benzothiazoles
New routes for synthesizing benzothiazoles are being explored to improve the yields and the efficiency of the process. This research is vital for the large-scale production of benzothiazole-based compounds for pharmaceutical applications .
Therapeutic Potential Exploration
The therapeutic potential of benzothiazole and its derivatives is vast, with ongoing research exploring its use in various treatments beyond anticonvulsant activity. This includes investigating its antibacterial, antimycobacterial, anti-inflammatory, and antitumor properties .
Drug Development
Benzothiazole derivatives are integral in the development of new drugs. Their unique chemical structure makes them suitable candidates for creating novel medications with specific desired effects .
properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOIZBDKZDPDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735116 | |
Record name | Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate | |
CAS RN |
20474-55-9 | |
Record name | Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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